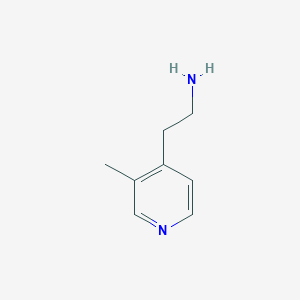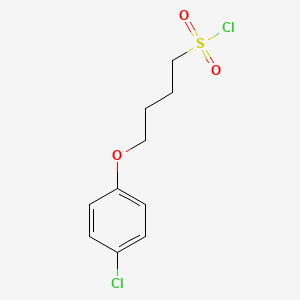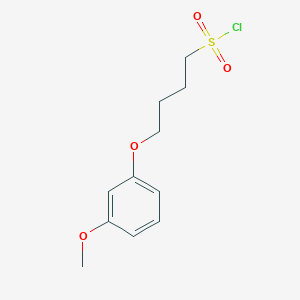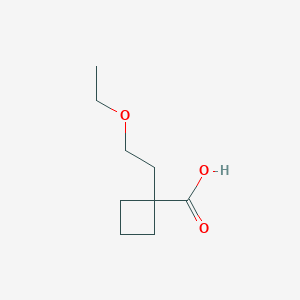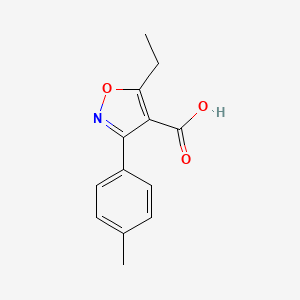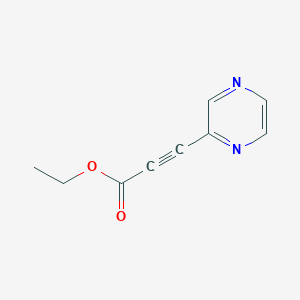
2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester
説明
2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester, also known as 2-Pyrazinylpropanoic acid ethyl ester, is a synthetic compound used in the research and development of new drugs. It has been studied for its potential applications in the fields of biochemistry and physiology, and is used in laboratory experiments to investigate the effects of various compounds on the body.
科学的研究の応用
Synthesis and Chemical Reactions
The chemical compound 2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester, is explored in scientific research for its potential in various chemical syntheses and reactions. Research in this area focuses on the creation of novel compounds and understanding their properties and reactions. For instance, studies have investigated the synthesis of carboxylic acids, esters, alcohols, and ethers containing specific structural rings derived from precursor compounds. These synthetic routes involve cyclization with acidic catalysts and subsequent reactions to produce esters with unique structural features (Y. Hanzawa et al., 2012). Another study focused on the addition of electrophilic and nucleophilic reagents to similar ethyl esters, demonstrating the regioselectivity of these additions and expanding the understanding of such chemical reactions (J. Bonnema et al., 2010).
Catalysis and Synthesis Improvement
Research also delves into the optimization of synthetic processes involving compounds similar to 2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester. For example, one study highlighted the use of iron(III) catalysis for the efficient synthesis of bis(indolyl) compounds, showcasing the utility of propynoic acid derivatives in facilitating high-yield and regioselective reactions (Md. Shahajahan Kutubi et al., 2011). Another approach involved the noncatalytic destruction of certain acid esters leading to the synthesis of novel compounds, indicating the potential for innovative synthetic pathways without the need for catalysts (D. L. Obydennov et al., 2017).
Potential Biological Applications
Beyond purely chemical syntheses, some research explores the biological implications of compounds related to 2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester. One study investigated the synthesis and in vitro activity of certain pyrazinoic acid derivatives against Mycobacterium tuberculosis, illustrating the medical and pharmaceutical relevance of these compounds (A. Pinheiro et al., 2007). Another study evaluated the antiparasitic potential of pyrazinoates against Trypanosoma cruzi, showcasing the broader impact of these compounds in treating infectious diseases (C. I. Vasconcelos et al., 2018).
特性
IUPAC Name |
ethyl 3-pyrazin-2-ylprop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-2-13-9(12)4-3-8-7-10-5-6-11-8/h5-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZNVDNXLOPSMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

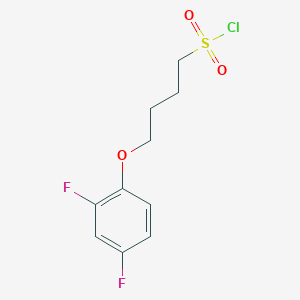
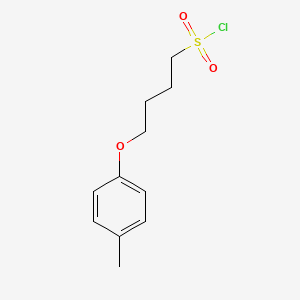
![4-[4-(Propan-2-yl)phenoxy]butane-1-sulfonyl chloride](/img/structure/B1426944.png)
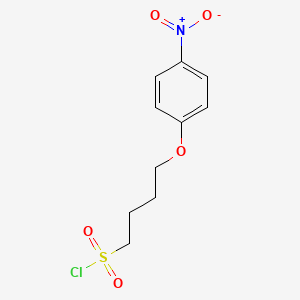
![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1426946.png)
![[1-(2,4-Difluorophenyl)cyclopentyl]methanamine](/img/structure/B1426949.png)
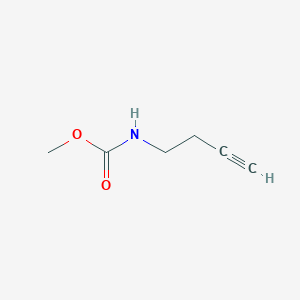
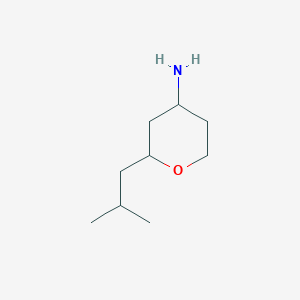
![5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B1426953.png)
